molecular formula C18H22N2O2S B5796205 N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea

N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea

Cat. No.: B5796205
M. Wt: 330.4 g/mol
InChI Key: DDICPMOJIDCPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea is not fully understood, but it is thought to act primarily as an antioxidant and anti-inflammatory agent. This compound has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to a variety of disease states. Additionally, this compound has been shown to inhibit the expression of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties as well.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, improving endothelial function, and inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines and other markers of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea in lab experiments is its well-characterized chemical properties, which make it easy to synthesize and purify. Additionally, this compound has been extensively studied for its potential applications in scientific research, making it a well-established compound in the field. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.

Future Directions

There are several future directions for research involving N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea. One area of potential research is in the development of therapeutic applications for cardiovascular disease and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, there is a need for more studies investigating the safety and toxicity of this compound, particularly in human subjects.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea can be synthesized through a multi-step process that involves the reaction of mesityl chloride with thiourea, followed by the addition of 2,4-dimethoxyaniline. The resulting product is purified through recrystallization and characterized using various analytical techniques, including NMR and IR spectroscopy.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-mesitylthiourea has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, this compound has been shown to possess neuroprotective properties, protecting neurons from oxidative stress and inflammation. In cardiovascular disease research, this compound has been shown to improve endothelial function and reduce oxidative stress, suggesting that it may have potential therapeutic applications in the treatment of cardiovascular disease. In cancer research, this compound has been shown to possess anti-tumor properties, inhibiting the growth and proliferation of cancer cells.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2,4,6-trimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-11-8-12(2)17(13(3)9-11)20-18(23)19-15-7-6-14(21-4)10-16(15)22-5/h6-10H,1-5H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDICPMOJIDCPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=S)NC2=C(C=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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